molecular formula C8H7N3O B12980390 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde

Cat. No.: B12980390
M. Wt: 161.16 g/mol
InChI Key: WIBDLUKDWOSGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of kinase inhibition, which is crucial for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde can be achieved through various methods:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid.

    Reduction: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde involves its interaction with kinase enzymes. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cancer cell growth and survival . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase active site.

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde is unique due to its specific aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-pyrrolo[2,1-f][1,2,4]triazin-6-ylacetaldehyde

InChI

InChI=1S/C8H7N3O/c12-2-1-7-3-8-4-9-6-10-11(8)5-7/h2-6H,1H2

InChI Key

WIBDLUKDWOSGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C=C1CC=O

Origin of Product

United States

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